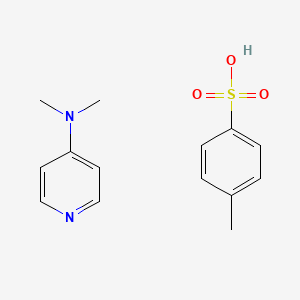

![molecular formula C16H18N2O5 B2801291 Methyl 4-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzoate CAS No. 2097912-34-8](/img/structure/B2801291.png)

Methyl 4-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

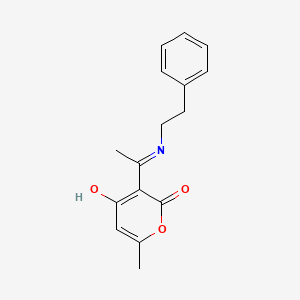

The compound is a derivative of oxazolidine, which is a five-membered heterocycle ring with the formula (CH2)3(NH)O . The molecule also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. The benzoate group suggests the presence of a benzene ring attached to a carboxylate ester.

Synthesis Analysis

Oxazolidines are traditionally prepared by condensation of 2-aminoalcohols with aldehydes and ketones . Pyrrolidines can be synthesized through various methods, including the cyclization of amino acids and the reduction of pyrroles. The specific synthesis process for your compound would depend on the exact arrangement of these groups within the molecule .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. The oxazolidine and pyrrolidine rings would contribute to the three-dimensionality of the molecule, and the benzoate group could participate in resonance with the benzene ring .Chemical Reactions Analysis

Oxazolidines are prone to hydrolysis, which is the reverse of their synthesis . This suggests that your compound might also be susceptible to hydrolysis, particularly under acidic or basic conditions. The presence of the ester group also suggests that it could undergo reactions typical of esters, such as saponification or transesterification .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Oxazolidines are typically colorless liquids with a density of 1.063 g/mL . The presence of the benzene ring might increase the compound’s hydrophobicity, and the ester group could potentially participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen

Synthesis and Polymerization

Oxazolidinone group-containing vinyl monomers, including derivatives of oxazolidinones, have been synthesized and their polymerization behaviors investigated. These compounds have demonstrated significant roles in the synthesis of polymers and copolymers, suggesting potential applications in material science and engineering (Atobe, Takata, & Endo, 1993).

Chiral Auxiliaries and Stereoselective Synthesis

Chiral oxazolidin-2-one derivatives have been utilized as chiral auxiliaries in stereoselective synthesis. These compounds play a crucial role in asymmetric synthesis, enabling the creation of chiral molecules with specific configurations, which is essential in the development of pharmaceuticals and other biologically active compounds (Evain, Pauvert, Collet, & Guingant, 2002).

Interactions and Molecular Structures

Studies have explored the weak interactions, such as C-H···O and π-π stacking interactions, in molecules containing oxazolidinone groups. These interactions are fundamental in understanding the crystal packing and molecular conformations, which have implications in drug design and the development of new materials (Nogueira, Pinheiro, Wardell, de Souza, Abberley, & Harrison, 2015).

Synthesis of Heterocycles

Oxazolidinone intermediates have been used in the synthesis of a variety of heterocyclic compounds, including pyrrolidines, pyrrolines, and oxazolidines. This illustrates the compound's versatility as a building block in the synthesis of complex organic molecules, offering pathways to novel compounds with potential pharmacological activities (Tsuge, Kanemasa, Ohe, & Takenaka, 1987).

Medicinal Chemistry Applications

In medicinal chemistry, oxazolidinone derivatives have been synthesized and characterized for their potential biological activities. These compounds have been studied for their effects on learning and memory processes in experimental models, indicating possible therapeutic applications in central nervous system disorders (Krichevskii, Alekseeva, Parshin, Kalinkina, Chernyshov, & Granik, 2007).

Zukünftige Richtungen

The future directions for research on this compound would likely depend on its biological activity. If it exhibits promising activity, it could be further optimized and studied for potential therapeutic applications. Additionally, new synthetic routes could be explored to improve the efficiency and selectivity of its synthesis .

Wirkmechanismus

Target of Action

The primary targets of “Methyl 4-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzoate” are currently unknown. This compound is a derivative of oxazolidine , which is a structural unit of many biologically active compounds . .

Mode of Action

As an oxazolidine derivative, it may interact with its targets through the oxazolidine ring . The exact nature of these interactions and the resulting changes in cellular processes are currently unknown.

Biochemical Pathways

Oxazolidines are key intermediates in the synthesis of many useful chemical compounds , suggesting that this compound may influence various biochemical pathways.

Pharmacokinetics

The compound is likely soluble in organic solvents such as ethanol and ether, but insoluble in water . This suggests that its bioavailability may be influenced by its solubility and the presence of organic solvents.

Result of Action

The molecular and cellular effects of “this compound” are currently unknown. Given its structural similarity to other biologically active oxazolidines , it may have similar effects.

Action Environment

The action, efficacy, and stability of “this compound” may be influenced by various environmental factors. For example, its solubility suggests that it may be more effective in organic environments . Additionally, its stability may be affected by factors such as temperature, pH, and the presence of other chemicals.

Eigenschaften

IUPAC Name |

methyl 4-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5/c1-22-15(20)12-4-2-11(3-5-12)14(19)17-7-6-13(10-17)18-8-9-23-16(18)21/h2-5,13H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTIQPPIEOYSJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)N3CCOC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-3-[(4-fluorophenyl)methoxy]thiophene-2-carbohydrazide](/img/structure/B2801208.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2801211.png)

![N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2801217.png)

![8-methoxy-2-methyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2801226.png)

![5-Methyl-7-(pyridin-2-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2801228.png)